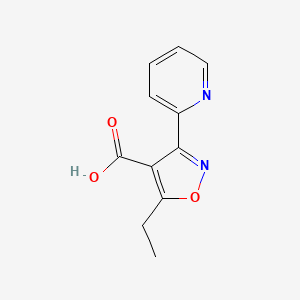

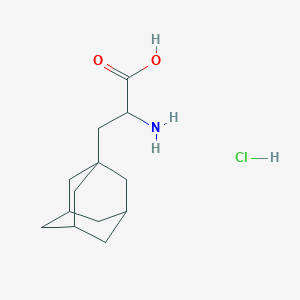

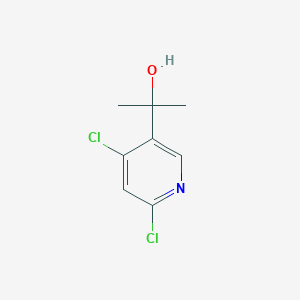

![molecular formula C16H19Br2NS2 B1458733 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole CAS No. 1346688-54-7](/img/structure/B1458733.png)

2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole

描述

“2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” is a type of organic compound that is often used in the field of organic photovoltaic materials due to its better π-conjugation across fused thiophene rings . It is one of the most important organic photovoltaic materials .

Synthesis Analysis

The synthesis of “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” involves a Buchwald–Hartwig amination of 3,3′-dibromo-2,2′-bithiophene with pent-4-yn-1-amine . The obtained monomer was investigated for the possibility of a pre-polymerization modification via Huisgen 1,3-dipolar cycloaddition (“click”) reaction with azide-containing organic compounds .Molecular Structure Analysis

The molecular structure of “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” is characterized by better π-conjugation across fused thiophene rings . This structure is crucial for its application in organic photovoltaic materials .Chemical Reactions Analysis

The chemical reactions involving “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” include its synthesis through a Buchwald–Hartwig amination and its pre-polymerization modification via a Huisgen 1,3-dipolar cycloaddition (“click”) reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” are characterized by its optical and thermal properties, including UV–Vis, fluorescent emission, DSC, and TGA . Its electrochemical properties have been evaluated via cyclic voltammetry to determine the HOMO–LUMO energy levels which are suitable for organic solar cells devices .科学研究应用

Synthetic Routes and Material Preparation

- A general synthetic route for the efficient preparation of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, including those with octyl substituents, has been developed. These methods are pivotal in creating a variety of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, showing good yield and structural diversity (Ogawa & Rasmussen, 2003).

Applications in Polymer Field-Effect Transistors

- N-alkyl dithieno[3,2-b:2',3'-d]pyrrole-based copolymers have been synthesized and demonstrated surprising high charge carrier mobilities. These polymers possess low band gaps and high conductivity, making them suitable for organic electronics applications (Liu et al., 2008).

Role in Organic and Hybrid Solar Cell Applications

- Dithieno[3,2-b:2',3'-d]pyrrole derivatives have gained importance in constructing photovoltaic materials. Both electron-rich and electron-deficient building blocks have been created using these derivatives, showing significant progress in donor-acceptor configurations for solar cells (Geng et al., 2019).

Fluorescent Materials with Reduced Band Gaps

- Studies have shown that N-functionalized poly(dithieno[3,2-b:2',3'-d]pyrrole)s are highly fluorescent materials with reduced band gaps. This makes them suitable for applications that require red emission with high solution quantum efficiencies (Ogawa & Rasmussen, 2006).

OLED Device Applications

- Dithieno[3,2-b:2',3'-d]pyrrole-arylene copolymers have been utilized in OLED devices. These copolymers, due to their solution and solid-state fluorescence properties, have been effective in creating emissive layers for LEDs (Evenson et al., 2011).

Hole Transport Materials for Perovskite Solar Cells

- Dithieno[3,2-b:2',3'-d]pyrrole derivatives have shown efficacy as hole transport materials (HTMs) in perovskite solar cells. These materials have contributed to solar cells with high power conversion efficiencies, comparable to those obtained with state-of-the-art HTMs (Mabrouk et al., 2018).

Other Notable Applications

- The compound has been used in the synthesis of conjugated polymers, indicating its versatility in organic electronics, particularly for applications in photovoltaics and electrochromic materials (Various Authors).

未来方向

The future directions for “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” are promising, especially in the field of organic photovoltaic materials . Its potential for efficient perovskite solar cells (PSCs) has been highlighted, with the synthesis cost of one of its derivatives being roughly 1/5 of that of the state-of-the-art-HTM spiro-OMeTAD .

属性

IUPAC Name |

4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Br2NS2/c1-2-3-4-5-6-7-8-19-11-9-13(17)20-15(11)16-12(19)10-14(18)21-16/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEKMGUFKKPWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Br2NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738146 | |

| Record name | 2,6-Dibromo-4-octyl-4H-bisthieno[3,2-b:2',3'-d]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole | |

CAS RN |

1346688-54-7 | |

| Record name | 2,6-Dibromo-4-octyl-4H-bisthieno[3,2-b:2',3'-d]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

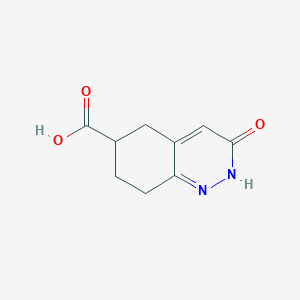

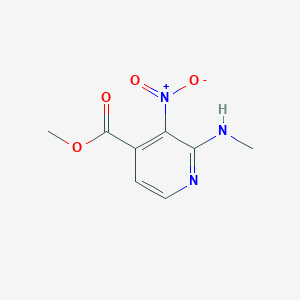

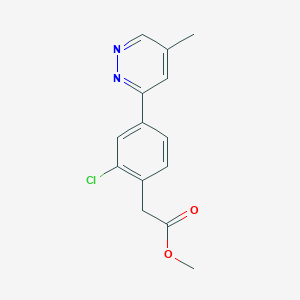

![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)

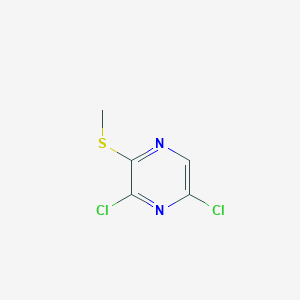

![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid](/img/structure/B1458652.png)